molecular formula C7H13NO4 B12923435 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid

2-((5-Hydroxypentyl)amino)-2-oxoacetic acid

Katalognummer: B12923435
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: HGPNHJZNWUQJDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is an organic compound that features a hydroxypentyl group attached to an amino-oxoacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid typically involves the reaction of 5-hydroxypentylamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Hydroxypentyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-((5-Oxopentyl)amino)-2-oxoacetic acid.

    Reduction: Formation of 2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-((5-Hydroxypentyl)amino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl group may facilitate binding to active sites, while the oxoacetic acid moiety can participate in catalytic processes. These interactions can modulate biochemical pathways and influence cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of an oxo group.

    2-((5-Oxopentyl)amino)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxyl group.

Uniqueness

2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-(5-hydroxypentylamino)-2-oxoacetic acid

InChI

InChI=1S/C7H13NO4/c9-5-3-1-2-4-8-6(10)7(11)12/h9H,1-5H2,(H,8,10)(H,11,12)

InChI-Schlüssel

HGPNHJZNWUQJDS-UHFFFAOYSA-N

Kanonische SMILES

C(CCNC(=O)C(=O)O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.